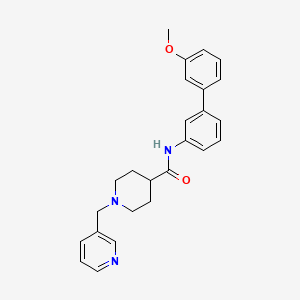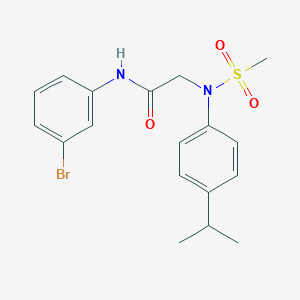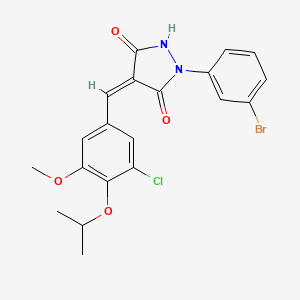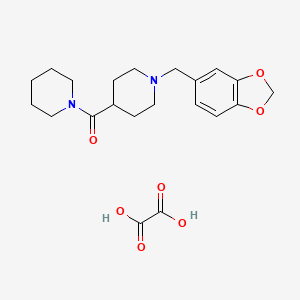
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one, also known as BMPC, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for their anti-inflammatory, anticoagulant, and antitumor properties. BMPC is a synthetic coumarin that has been developed for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Biochemical and physiological effects:
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. However, there are some limitations to using 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one in lab experiments. The mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one is not fully understood, which makes it difficult to design experiments to investigate its effects. Also, the toxicity and pharmacokinetics of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one have not been fully characterized, which limits its potential use in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases, diabetes, and obesity. Further studies are needed to elucidate the mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one and its potential toxicity and pharmacokinetics. Also, the development of novel 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one derivatives with improved potency and selectivity is an area of active research.
Métodos De Síntesis
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one can be synthesized by the condensation reaction between 4-methylcoumarin and benzaldehyde in the presence of a base and a solvent. The reaction yields a yellow solid that is purified by recrystallization. The purity and identity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propiedades
IUPAC Name |
3-benzyl-4-methyl-7-propoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-11-22-16-9-10-17-14(2)18(20(21)23-19(17)13-16)12-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZAYJBBRYYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)


![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
